molecular formula C20H19FN6O2 B2909529 1-(3-fluorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 2034414-73-6

1-(3-fluorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2909529
CAS No.: 2034414-73-6
M. Wt: 394.41
InChI Key: UAFJOKLXUNYDKU-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazinyl-pyrazolyl moiety, and a pyrrolidine carboxamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide involves several steps, each requiring specific reagents and conditions

    Synthesis of Pyrrolidine Core: The pyrrolidine core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.

    Formation of Pyrazinyl-Pyrazolyl Moiety: The pyrazinyl-pyrazolyl moiety is formed through a condensation reaction between a pyrazine derivative and a pyrazole derivative.

    Final Assembly: The final step involves coupling the pyrrolidine core with the fluorophenyl group and the pyrazinyl-pyrazolyl moiety under appropriate conditions, such as the use of coupling reagents and catalysts.

Chemical Reactions Analysis

1-(3-fluorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine core, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Condensation: The pyrazinyl-pyrazolyl moiety can undergo condensation reactions with other aromatic compounds, forming larger conjugated systems.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-fluorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-fluorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    1-(3-bromophenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide: The presence of a bromophenyl group can lead to different chemical and biological properties compared to the fluorophenyl derivative.

    1-(3-methylphenyl)-5-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-5-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-15-2-1-3-16(11-15)27-13-14(10-19(27)28)20(29)24-7-9-26-8-4-17(25-26)18-12-22-5-6-23-18/h1-6,8,11-12,14H,7,9-10,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFJOKLXUNYDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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